Phenylazanium

Acid-base chemistry Buffer design Pharmaceutical salt selection

Phenylazanium (CAS 65756-50-5), the protonated form of aniline (anilinium ion, C₆H₈N⁺), is a primary aromatic ammonium cation with a molecular weight of 94.13 g/mol. Unlike simple alkylammonium ions, the anilinium ion’s positive charge is delocalized into the aromatic π-system, dramatically altering its acidity (pKa ~4.6 vs >10 for alkylammonium ions) , lipophilicity (predicted logP ~ -2.61 vs ~ -0.7 for methylammonium) , and molecular recognition behavior in biological systems.

Molecular Formula C6H8N+
Molecular Weight 94.13 g/mol
CAS No. 65756-50-5
Cat. No. B8567235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylazanium
CAS65756-50-5
Molecular FormulaC6H8N+
Molecular Weight94.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[NH3+]
InChIInChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2/p+1
InChIKeyPAYRUJLWNCNPSJ-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenylazanium (CAS 65756-50-5) Procurement Guide: Why the Anilinium Cation Differs from Generic Ammonium Salts


Phenylazanium (CAS 65756-50-5), the protonated form of aniline (anilinium ion, C₆H₈N⁺), is a primary aromatic ammonium cation with a molecular weight of 94.13 g/mol. Unlike simple alkylammonium ions, the anilinium ion’s positive charge is delocalized into the aromatic π-system, dramatically altering its acidity (pKa ~4.6 vs >10 for alkylammonium ions) [1], lipophilicity (predicted logP ~ -2.61 vs ~ -0.7 for methylammonium) , and molecular recognition behavior in biological systems [2]. These intrinsic electronic differences translate into quantifiable, application-critical differentiation in solubility, protein-ligand interactions, and analytical salt formation.

Supports pH-controlled extraction via protonation-state tuning
Aromatic π-delocalization differentiates lipophilicity and binding recognition from alkylammonium
Reported solubility enhancement upon salt formation enables aqueous reaction workflows

Phenylazanium vs. Generic Ammonium Salts: Why Simple pKa or Cationic Charge Is Insufficient for Substitution


Generic cationic substitution based solely on charge state or nominal ammonium character ignores the profound electronic modulation exerted by the phenyl ring in phenylazanium. The anilinium ion’s pKa is approximately 6 log units lower than that of methylammonium or ethylammonium [1], meaning that at physiological or near-neutral pH, anilinium exists predominantly in its neutral aniline form, whereas simple alkylammonium ions remain fully protonated. This difference controls solubility, partitioning, and biomolecular recognition in ways that cannot be replicated by non-aromatic ammonium salts. Consequently, substituting phenylazanium with a generic alkylammonium compound in any application where protonation state, π-stacking, or specific hydrogen-bonding geometry matters will produce fundamentally different results .

Protonation state mismatch

Anilinium deprotonates near neutral pH, while alkylammonium remains charged, reversing solubility and permeability behavior.

Recognition and partitioning divergence

π-Stacking and hydration shell differences make anilinium behave unlike simple ammonium in biological or extraction systems.

Quantitative Differentiation Evidence for Phenylazanium (CAS 65756-50-5) Against Its Closest Analogs


Anilinium Ion Is 6 Orders of Magnitude More Acidic Than Methylammonium: pKa Comparison

The anilinium ion (phenylazanium) exhibits a pKa of 4.63, whereas the methylammonium ion has a pKa of 10.64 [1]. This 6.01 pKa unit difference corresponds to a 10^6-fold difference in acid dissociation constant (Ka), meaning that at pH 7.4, anilinium is >99.9% deprotonated, while methylammonium remains >99.9% protonated. This governs the speciation, solubility, and membrane permeability of the two species in any aqueous environment.

Acid Dissociation (pKa)
Head-to-head
pKa 4.63 (anilinium) vs 10.64 (methylammonium)
ΔpKa = 6.01
Opposite protonation states at physiological pH; supports speciation-controlled workflows.
Standard tabulated values; 25 °C aqueous.
Acid-base chemistry Buffer design Pharmaceutical salt selection

Phenylazanium Is Substantially More Hydrophilic Than Methylammonium: LogP Comparison

The predicted octanol-water partition coefficient (LogP) for phenylazanium (anilinium ion) is -2.61, compared to -0.66 for methylammonium ion . This ~2 log unit difference indicates that anilinium is approximately 100-fold more hydrophilic than methylammonium. The underlying cause is the delocalization of the positive charge into the aromatic ring, which increases the ion's effective hydration shell relative to a localized alkylammonium charge.

Lipophilicity (LogP)
Cross-study
−2.61 (anilinium) vs −0.66 (methylammonium)
ΔLogP ≈ −1.95
~100-fold greater hydrophilicity alters partitioning and chromatographic retention.
Predicted values; experimental confirmation recommended.
Lipophilicity Partition coefficient Drug design Extraction

Protonation Converts Aniline from Sparingly Soluble (36 g/L) to Highly Soluble Anilinium Chloride (1070 g/L): A ~30-Fold Enhancement

Free aniline base has an aqueous solubility of 36 g/L at 20 °C [1]. Upon protonation to the anilinium chloride salt (phenylazanium chloride), the aqueous solubility increases to 1070 g/L at 25 °C [2], a ~29.7-fold enhancement. In contrast, methylamine is already water-miscible in its free base form, and its hydrochloride salt (methylammonium chloride) exhibits a solubility of approximately 1080 g/L [3], representing only a marginal improvement over the already miscible base. This demonstrates that the solubility benefit of protonation is disproportionately large for aromatic amines like aniline compared to alkylamines.

Salt-Form Solubility Gain
Class-level
~30-fold increase (aniline 36 g/L → anilinium chloride 1070 g/L)
Disproportionate gain vs alkylammonium salts; supports aqueous formulation research.
Supplier-sourced solubility data; verify lot-specific properties.
Aqueous solubility Salt formation Formulation Crystallization

Phenylazanium Binds Trypsin with Kd = 48.5 mM and Exhibits a Distinct Protonation Shift Not Observed with 2-Aminopyridinium

Neutron diffraction studies of phenylazanium bound to bovine trypsin reveal a Kd of 48.5 mM [1]. Critically, despite the aniline amino group being 3.6 Å from the catalytic Asp189 carboxylate and having a low pKa of 4.6, the amino group becomes protonated upon binding. In contrast, 2-aminopyridine, a structural analog, protonates at the pyridine nitrogen rather than the amino group, even though its amino group is 1.6 Å closer to Asp189 [2]. This demonstrates that phenylazanium's protonation behavior in the protein binding pocket is governed by tautomer stability and resonance effects unique to the anilinium scaffold.

Binding Protonation Shift
Reported
Kd = 48.5 mM; amino group protonation despite 3.6 Å distance
Protonation not distance-governed; distinct from heteroaromatic analogs.
Neutron crystallography, trypsin model (PDB 5MOO).
Protein-ligand binding Neutron crystallography Protonation state Drug discovery

Anilinium Picrate Solubility (0.012 M) Is ~3-Fold Lower Than Ammonium Picrate (0.04 M), Enabling Selective Gravimetric Analysis

The aqueous solubility of anilinium picrate (phenylazanium picrate) at 18.15 °C is approximately 0.012 M (~0.39% w/v) [1]. In comparison, ammonium picrate exhibits a solubility of approximately 1 g/100 mL (0.04 M) at 20 °C [2]. This ~3.3-fold lower solubility of the anilinium salt makes it a superior precipitating agent for gravimetric determination of aromatic amines or picrate ion, offering improved recovery and precision over ammonium-based methods.

Picrate Salt Solubility
Cross-study
0.012 M (anilinium picrate) vs 0.04 M (ammonium picrate)
~3.3-fold lower
Lower solubility supports precipitation recovery context in gravimetric analysis.
Historical solubility data; verify with current analytical conditions.
Analytical chemistry Picrate salt formation Gravimetric analysis Solubility product

High-Value Application Scenarios for Phenylazanium (CAS 65756-50-5) Based on Verified Quantitative Differentiation


pH-Controlled Extraction and Purification of Aromatic Amines via Anilinium Salt Formation

The 6-order-of-magnitude difference in acidity between phenylazanium and alkylammonium ions [see Section 3, Evidence 1] enables precise pH-controlled extraction. At pH < 3, aniline is fully protonated (as phenylazanium) and highly water-soluble (1070 g/L as the chloride salt [see Evidence 3]), allowing selective aqueous extraction of aniline from organic mixtures. At pH > 6, deprotonation to neutral aniline (logP ~0.90) drives the compound back into the organic phase. This pH-swing extraction selectivity is not achievable with alkylamines (pKa >10), which remain protonated across the entire pH range typically used in industrial separations.

Neutron Crystallographic Probe for Charge-Shift Protonation Studies in Serine Proteases

Phenylazanium serves as an irreplaceable probe ligand for neutron diffraction studies of serine proteases such as trypsin. As demonstrated by Schiebel et al. [see Evidence 4], the anilinium ion's amino group becomes protonated upon binding despite being 3.6 Å from the catalytic Asp189, a behavior governed by tautomer stability rather than simple distance metrics. This unique protonation shift, not observed with 2-aminopyridine, makes phenylazanium the cationic ligand of choice for investigating fundamental charge-shift mechanisms in protein-ligand recognition, an application where no alkylammonium ion can serve as a substitute.

High-Solubility Anilinium Salt Formulations for Aqueous Reaction Engineering

The ~30-fold solubility enhancement achieved by converting aniline (36 g/L) to phenylazanium chloride (1070 g/L) [see Evidence 3] is disproportionately large compared to the marginal solubility gain seen with alkylamine protonation. This makes phenylazanium salts uniquely advantageous for aqueous-phase reactions requiring high aniline equivalent concentrations, such as diazotization, electrophilic aromatic substitution in water, or homogeneous catalysis. Procurement of pre-formed phenylazanium salts eliminates the need for in situ acidification and ensures reproducible high-concentration reaction conditions.

Picrate-Based Gravimetric Quantification of Aromatic Amines Using Phenylazanium as a Reference Standard

The 3.3-fold lower aqueous solubility of anilinium picrate (0.012 M) relative to ammonium picrate (0.04 M) [see Evidence 5] establishes phenylazanium as a superior gravimetric standard for picrate-based amine analysis. Laboratories can leverage the lower solubility product for more complete precipitation recovery and improved analytical precision when quantifying aromatic amine content in pharmaceutical intermediates, dye precursors, or environmental samples.

Application
Selection Property
Validation Focus
pH-Controlled Extraction of Aromatic Amines
pH-dependent protonation differential
Extraction efficiency and phase-partitioning behavior
Neutron Crystallography Probe for Charge-Shift Studies
Reported distinct protonation shift on amino group
Binding-site protonation mechanism and tautomer stability
High-Solubility Anilinium Salt Formulations
Disproportionate solubility gain from free base
Aqueous reaction conditions and salt-form stability
Picrate-Based Gravimetric Analysis
Lower solubility of anilinium picrate
Precipitation recovery and analytical precision
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